(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Description
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWGPXMQMVHDC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426878 | |
| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217771-73-7 | |
| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a complex organic compound with significant potential for biological activity. Its unique structure, characterized by the fluorene moiety and a methoxypyridine group, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be broken down into several key components:
- Fluorene moiety : Enhances lipophilicity and stability.
- Methoxycarbonyl group : Provides functional versatility.
- Pyridine ring : May facilitate interactions with biological receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The pyridine component may interact with specific receptors involved in metabolic pathways.
- Enzyme Modulation : It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
- Group Transfer Reactions : The compound can participate in group transfer reactions essential for amino acid and protein biosynthesis, potentially impacting cellular functions.
Biological Activity
Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer properties. The unique combination of functional groups in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid suggests potential therapeutic applications:
| Biological Activity | Potential Effects |
|---|---|
| Anti-inflammatory | Reduction of inflammation markers |
| Analgesic | Pain relief through receptor modulation |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies and Research Findings
-
Study on Structure-Activity Relationship (SAR) :
- A study evaluating various derivatives of fluorene-based compounds found that modifications in the pyridine ring significantly altered biological activity, suggesting the importance of this moiety in drug design .
- In Vitro Studies :
- Computational Predictions :
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves multi-step organic reactions, including:
- Formation of the Fluorene Derivative : Utilizing fluorene derivatives as starting materials.
- Coupling Reactions : Employing coupling agents to attach the methoxycarbonyl and pyridine groups.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid exhibit significant anticancer properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to interact with biological targets, which can lead to the development of novel anticancer agents. Studies have shown that modifications in the structure can yield compounds with improved efficacy against various cancer cell lines .
Neuroprotective Effects : Recent studies suggest that derivatives of this compound may possess neuroprotective properties. The methoxypyridine moiety is believed to contribute to the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Peptide Synthesis
Fmoc Protection Strategy : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid as an Fmoc-protected amino acid allows for the efficient assembly of peptides with high purity and yield. The stability of the Fmoc group under basic conditions facilitates its use in automated synthesizers, making it a valuable tool in peptide chemistry .
Drug Development
Lead Compound for Drug Design : The structural features of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid make it a promising lead compound for drug design. Its ability to form stable interactions with target proteins can be exploited in the development of new therapeutics. Computational studies have shown that modifications to its structure can lead to enhanced binding affinities and selectivity towards specific biological targets .
Case Studies
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group serves as a temporary amine protector, removable under basic conditions to expose the free amine for subsequent reactions.
Reaction Conditions :
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Reagents : Piperidine (20–30% v/v) in dimethylformamide (DMF).
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Mechanism : Base-induced β-elimination, cleaving the carbonate linkage (Figure 1).
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Yield : >95% deprotection efficiency, confirmed via HPLC and NMR.
Key Considerations :
-
The reaction proceeds rapidly (5–10 minutes) at room temperature.
-
Racemization at the chiral center is minimal due to the steric hindrance of the β-branched structure.
Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid group undergoes activation to form reactive intermediates for coupling with amines or alcohols.
Common Activation Methods :
Notable Observations :
-
HBTU-mediated couplings show superior efficiency in peptide synthesis due to reduced racemization.
-
Steric hindrance from the methoxypyridine group slightly lowers yields compared to simpler analogs.
Reactivity of the Methoxypyridine Moiety
The 6-methoxypyridin-3-yl group participates in selective transformations:
Demethylation
-
Reagents : BBr₃ (1.0 M in DCM), −78°C → RT, 6 hrs.
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Product : Pyridinol derivative, isolated in 60% yield.
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Application : Generates a phenolic handle for further functionalization (e.g., sulfonation).
Electrophilic Aromatic Substitution
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Limited reactivity due to the electron-donating methoxy group.
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Nitration : Requires HNO₃/H₂SO₄ at 50°C, yielding a para-nitro derivative (45% yield).
Stability Under Varied Conditions
-
Acidic Conditions : Stable in dilute HCl (pH 2–3) for ≤24 hrs but undergoes hydrolytic cleavage of the Fmoc group at pH <1 .
-
Basic Conditions : Degrades rapidly in NaOH (pH >12) via ester hydrolysis and pyridine ring oxidation.
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Thermal Stability : Decomposes above 200°C, with a melting point of 189–191°C .
Stereochemical Integrity in Reactions
The (S)-configuration at the β-carbon remains intact under standard reaction conditions:
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Racemization Tests : <2% epimerization observed during prolonged coupling (24 hrs) with HBTU.
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Chiral HPLC : Confirmed >98% enantiomeric excess post-deprotection and coupling.
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield | Citation |
|---|---|---|---|---|
| Fmoc deprotection | 30% piperidine/DMF, RT | Free amine | 95% | |
| Amide coupling | HBTU/DIPEA, DMF, RT | Peptide conjugate | 88% | |
| Esterification | DCC/HOBt, THF | Methyl ester | 78% | |
| Demethylation | BBr₃, DCM | 6-Hydroxypyridin-3-yl derivative | 60% |
Mechanistic Insights
-
Fmoc Cleavage : Base abstracts the fluorenyl α-hydrogen, triggering elimination and CO₂ release (Figure 1).
-
Carbodiimide-Mediated Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which reacts with nucleophiles (e.g., amines).
Preparation Methods
Resin Functionalization and Initial Attachment
The synthesis of Fmoc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid often begins with anchoring the first amino acid to a resin. Ortho-chlorotrityl chloride resin is preferred due to its high loading capacity and stability under acidic cleavage conditions. The carboxylic acid group of the Fmoc-protected β-amino acid reacts with the resin’s chlorinated sites, forming a stable ester bond. For example, Fmoc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid (2e) was attached to the resin using a 3:1 molar ratio of the amino acid to resin sites in dichloromethane (DCM) with 2% diisopropylethylamine (DIPEA). This step achieves >95% coupling efficiency, as confirmed by Kaiser ninhydrin tests.
Sequential Elongation Using BOP Activation
Chain elongation employs (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-hydroxy-1H-benzotriazole (HOBt) as coupling agents. A typical protocol involves dissolving Fmoc-β-amino acids (2.5–3.0 equivalents) in dimethylformamide (DMF), followed by the addition of BOP (1.1 equivalents) and HOBt (1.1 equivalents). The mixture is agitated with the resin-bound peptide for 60 minutes at 25°C, achieving coupling yields of 83–94%. For instance, the synthesis of β3-heptapeptides reported an average yield of 86% per coupling step.
Table 1: Representative Coupling Conditions and Yields
| Step | Reagent | Equivalents | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BOP/HOBt/DIPEA | 1.1/1.1/2.5 | DMF | 60 | 83–94 |
| 2 | Piperidine/DMF (2:8) | – | DMF | 20 | – |
Arndt-Eistert Homologation for β-Amino Acid Synthesis
Conversion of α-Amino Acids to β-Homologs
The Arndt-Eistert reaction is pivotal for synthesizing enantiopure β-amino acids. Starting from Fmoc-protected (S)-α-amino acids, diazo ketones are generated via treatment with oxalyl chloride and diazomethane. For example, Fmoc-L-leucine was converted to its diazo ketone derivative using 2.0 equivalents of oxalyl chloride in anhydrous THF at -15°C. Subsequent Wolff rearrangement catalyzed by silver benzoate (0.1 equivalents) yields β-keto intermediates, which are hydrolyzed to β-amino acids.
Optimization of Wolff Rearrangement Conditions
Key parameters for minimizing racemization include:
Table 2: Wolff Rearrangement Outcomes for Selected Substrates
| Substrate | Catalyst | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc-L-leucine diazo ketone | AgOAc | NMM | 81 | 98 |
| Fmoc-L-lysine(Boc) diazo ketone | AgOAc | NMM | 75 | 95 |
Solution-Phase Synthesis and Purification
Ester Hydrolysis to Propanoic Acid Derivatives
Ethyl (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate (227752-10-5) serves as a key intermediate. Hydrolysis using 1M NaOH in THF/H2O (4:1) at 0°C for 2 hours yields the free acid with >99% enantiomeric excess (ee). The crude product is purified via reverse-phase HPLC (Phenomenex Luna C18 column, 30%→100% MeOH gradient), achieving 97% purity.
Fmoc Protection Under Mild Conditions
The amino group is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in DMF with 1.5 equivalents of DIPEA. Reaction monitoring via TLC (ethyl acetate/hexanes 1:1) confirms complete protection within 30 minutes at 25°C. Isolation by precipitation in cold diethyl ether affords the title compound in 89% yield.
Analytical and Scalability Considerations
Q & A
Basic: What are the critical handling precautions for this compound to ensure laboratory safety?
Answer:
This compound requires strict adherence to safety protocols due to its GHS classification for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas.
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of aerosols or dust.
- Spill Management: Use inert absorbents (e.g., vermiculite) for cleanup; avoid generating dust during disposal .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .
Advanced: How can researchers optimize enantiomeric purity during solid-phase peptide synthesis (SPPS)?
Answer:
Enantiomeric purity is critical for peptide bioactivity. Optimization strategies include:
- Coupling Conditions: Use coupling agents like HBTU or EDCI with HOAt to minimize racemization. Maintain a reaction pH of 8–9 with DIEA .
- Temperature Control: Perform couplings at 0–4°C to reduce epimerization risks.
- Monitoring: Employ chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in MeOH/H₂O) to assess purity .
- Deprotection: Use 20% piperidine in DMF for Fmoc removal, ensuring ≤5% racemization .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxypyridine moiety (δ 3.9 ppm for OCH₃) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 483.18) .
- IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
Advanced: How can contradictory toxicity data across studies be resolved?
Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from assay variability. Methodological approaches include:
- In Vitro Assays: Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay) with standardized protocols .
- Dose-Response Analysis: Establish LC₅₀ values under controlled conditions (pH, temperature) to compare datasets.
- Metabolite Profiling: Identify degradation products via LC-MS to assess if impurities contribute to toxicity .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Temperature: Store at –20°C for long-term stability; short-term use at 2–8°C is acceptable .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the Fmoc group .
- Light Sensitivity: Protect from UV light by using amber glass vials .
Advanced: What strategies enhance aqueous solubility without compromising stability?
Answer:
The compound’s hydrophobicity (logP ~3.5) limits solubility. Solutions include:
- Co-Solvents: Use 10–20% DMSO or PEG-400 in buffered solutions (pH 7.4) .
- pH Adjustment: Ionize the carboxylic acid group by raising pH to 8–9 (0.1 M ammonium bicarbonate buffer) .
- Surfactants: Add 0.1% Tween-80 to improve dispersion in aqueous media .
Advanced: How to design a synthesis route for structural analogs with modified bioactivity?
Answer:
Key modifications and methodologies:
-
Heterocyclic Substitutions: Replace 6-methoxypyridine with 2-fluoropyridine (via Suzuki-Miyaura coupling) to alter hydrogen bonding .
-
Backbone Engineering: Introduce α-methyl groups to enhance metabolic stability (e.g., using Fmoc-protected non-natural amino acids) .
-
Table: Structural Analogs and Properties
Compound Modification Bioactivity Change Reference 3,5-Difluorophenyl substitution Increased kinase inhibition 2-Formylindole addition Enhanced receptor binding
Basic: How to troubleshoot low yields in Fmoc deprotection steps?
Answer:
Common issues and fixes:
- Incomplete Deprotection: Increase piperidine concentration to 30% or extend reaction time to 30 minutes .
- Side Reactions: Add 2% HOBt to suppress aspartimide formation .
- Solvent Purity: Use anhydrous DMF (≤50 ppm H₂O) to prevent quenching of piperidine .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the methoxypyridine moiety’s electrostatic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models: Develop models using MOE descriptors to correlate substituent effects with IC₅₀ values .
Advanced: How to validate the absence of hazardous decomposition products under high-temperature conditions?
Answer:
- TGA-MS Analysis: Perform thermogravimetric analysis coupled with mass spectrometry to detect volatile byproducts (e.g., CO, NOx) above 150°C .
- FTIR Monitoring: Track carbonyl peaks (1600–1800 cm⁻¹) during heating to identify degradation .
- Mitigation: Use argon atmosphere during high-temperature reactions to suppress oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
